

A Comparative Guide to Tyrphostin AG1296 and Other Tyrphostin Family Inhibitors

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Compound of Interest

Compound Name: Tyrphostin AG1296

Cat. No.: B1664676

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Tyrphostin AG1296** with other notable inhibitors from the tyrphostin family. The information presented is curated to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, with a focus on objective performance data and detailed experimental methodologies.

Introduction to Tyrphostins

Tyrphostins, short for tyrosine phosphorylation inhibitors, are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is often implicated in various diseases, including cancer, making them a significant target for therapeutic intervention. The tyrphostin family encompasses a wide range of inhibitors with varying selectivity and potency against different PTKs.

Tyrphostin AG1296: A Potent PDGFR Inhibitor

Tyrphostin AG1296 is a well-characterized and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the transfer of phosphate groups to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling cascades initiated by PDGF, which are involved in processes such as cell proliferation, migration, and survival. Notably, AG1296 does not interfere with PDGF binding to

its receptor or the subsequent receptor dimerization, but specifically targets the catalytic activity of the receptor.^[1]

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity (IC₅₀) of **Tyrphostin AG1296** and other selected tyrphostin family inhibitors against their primary and secondary kinase targets. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Inhibitor	Primary Target(s)	IC50 (Primary)	Secondary Target(s)	IC50 (Secondary)	Key Features
Tyrphostin AG1296	PDGFR α/β	0.3 - 0.8 μ M[1][2][3]	c-Kit, FGFR	1.8 μ M, 12.3 μ M[4]	Potent and selective inhibitor of PDGFR. Shows weaker activity against c-Kit and FGFR. Does not inhibit EGFR. [1][4]
Tyrphostin AG490	JAK2, EGFR	~10 μ M (JAK2)[5], 0.1 μ M (EGFR) [6]	JAK3, ErbB2	20 μ M[5], 13.5 μ M[5]	Primarily known as a JAK2 inhibitor, but also shows potent inhibition of EGFR. Does not inhibit Lck, Lyn, Btk, Syk, or Src kinases.[5]
Tyrphostin AG1478	EGFR	3 nM[7][8]	ErbB4	-	Highly potent and selective inhibitor of EGFR. Shows minimal activity against HER2/neu

and PDGFR.

[7]

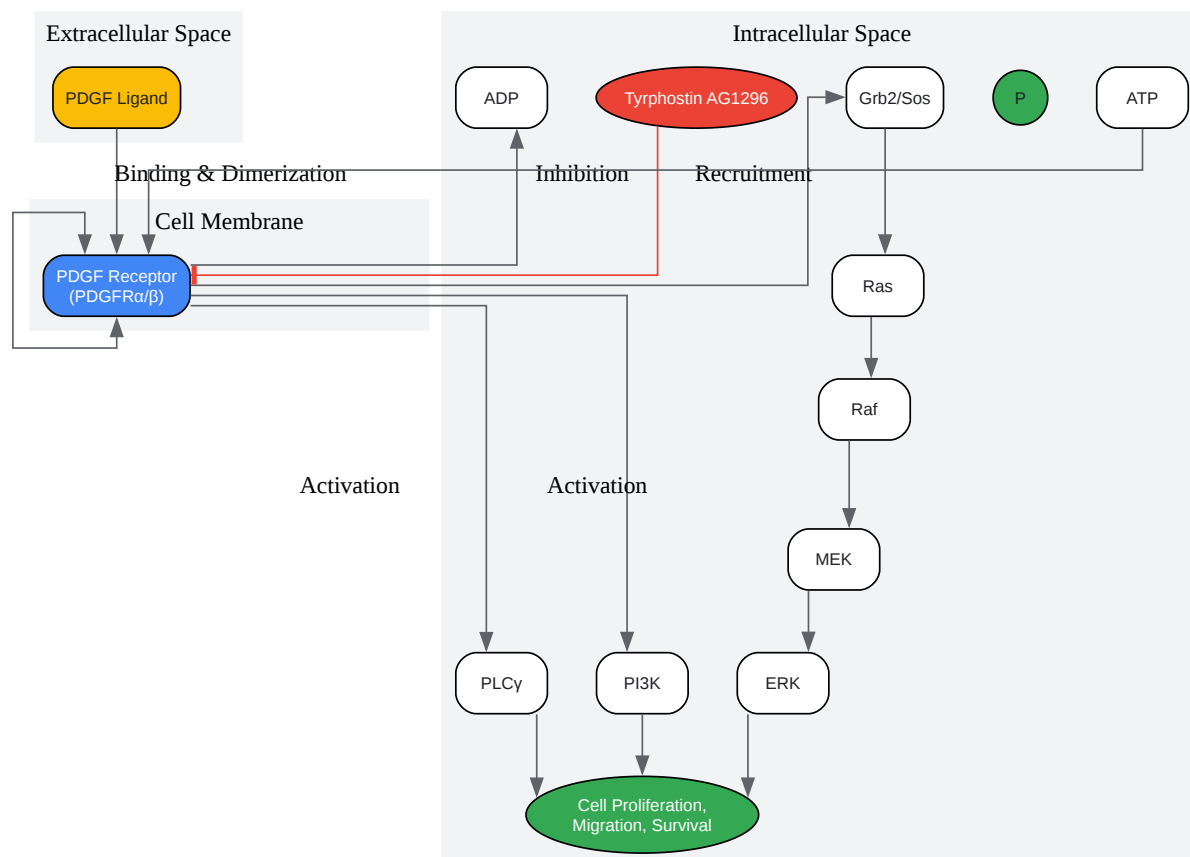
Reported to suppress glioblastoma growth by targeting the PYK2/EGFR-ERK signaling pathway. Specific IC50 values are not readily available.

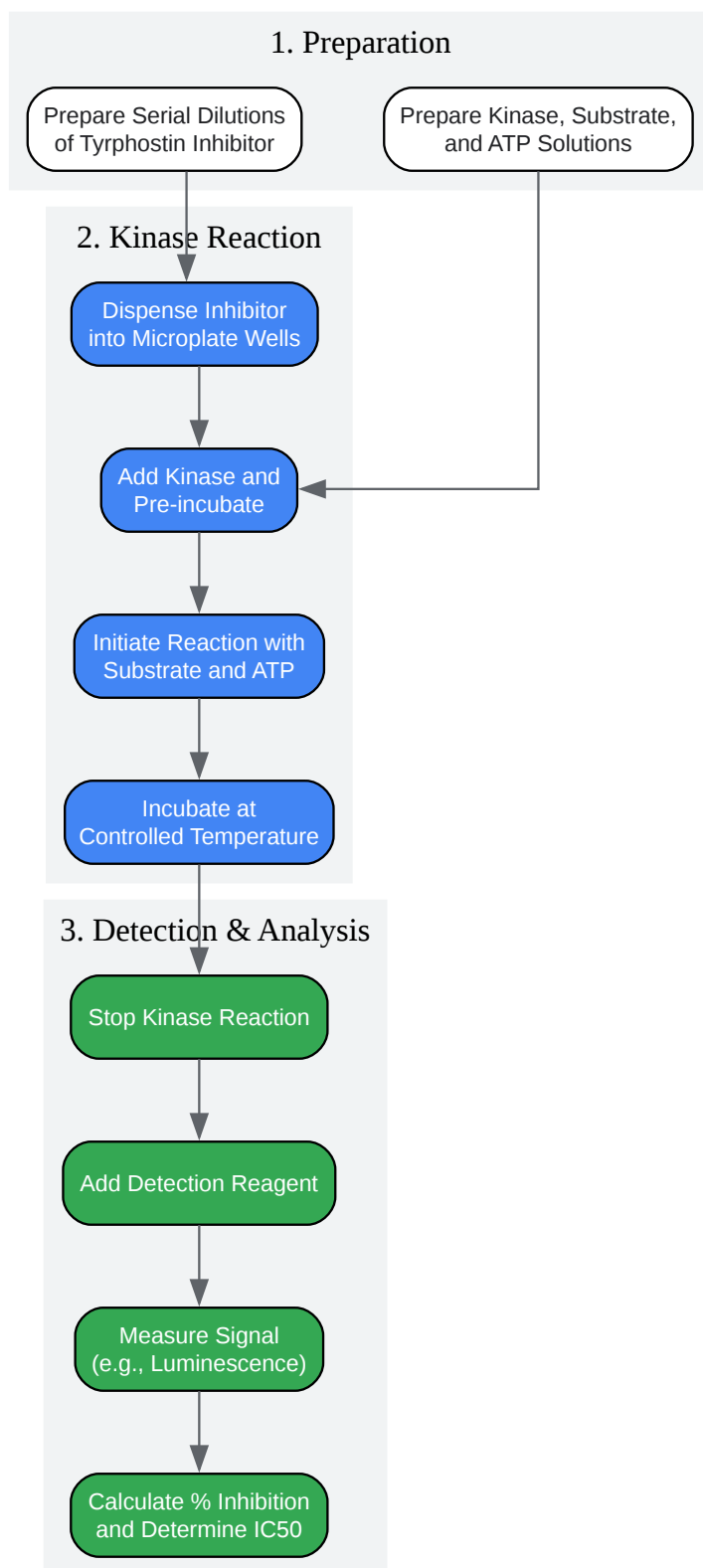
Tyrphostin A9 PYK2, EGFR - - -

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used. The data presented here is for comparative purposes.

Signaling Pathway Inhibition: Tyrphostin AG1296

Tyrphostin AG1296 effectively blocks the signaling cascade downstream of the PDGF receptor. The following diagram illustrates the key components of the PDGFR signaling pathway and the point of inhibition by AG1296.





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